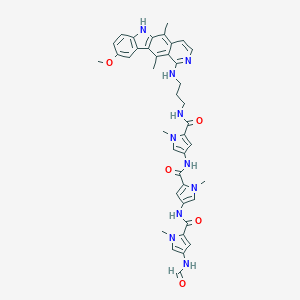
Distel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Distel, also known as this compound, is a useful research compound. Its molecular formula is C40H42N10O5 and its molecular weight is 742.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Distamycins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Disinfectant Properties and Laboratory Use
Distel is primarily recognized as a high-level disinfectant effective against a broad spectrum of pathogens, including bacteria, viruses, and fungi. Its formulation allows for rapid penetration through cell walls of microorganisms, making it safer and more efficient than conventional disinfectants.
Key Features:
- Fast Acting: Effective against a variety of pathogens.
- Versatile Application: Suitable for cleaning laboratory equipment, surfaces, and organic spillages.
- Non-Alcohol Based: Reduces flammability risks associated with alcohol-based disinfectants.
- Regulatory Compliance: Active constituents are approved under the European Biocidal Products Directive.
Table 1: Efficacy Against Pathogens
| Pathogen Type | Efficacy | Application Concentration |
|---|---|---|
| Bacteria | High | 1:100 |
| Viruses | High | 1:100 |
| Fungi | High | 1:100 |
| Mycobacteria | Moderate | 1:10 |
This table illustrates the effectiveness of this compound at various concentrations for different pathogen types, emphasizing its utility in laboratory settings where biosecurity is crucial.
Bioprospecting and Environmental Applications
Recent research initiatives have explored the potential of this compound in bioprospecting environments such as submerged forests. The application of this compound in these contexts aids in the identification and isolation of novel microbial strains that could lead to the discovery of new compounds with pharmaceutical potential.
Case Study: Submerged Forest Bioprospecting
- Location: Alabama Coast
- Objective: Identify novel bacterial strains for drug discovery.
- Findings: Approximately 100 strains identified with potential analgesic and antimicrobial properties.
This study highlights how this compound facilitates the safe handling and processing of samples in sensitive ecological environments.
Applications in Marine Biology
Dr. Daniel this compound’s research at Northeastern University emphasizes the role of marine bacteria in symbiotic relationships with marine organisms. The use of this compound in laboratory settings ensures that contamination is minimized while studying these complex interactions.
Research Focus:
- Symbiosis between bacteria and bivalve mollusks.
- Genomic biodiversity conservation through controlled laboratory environments.
Innovative Drug Screening Platforms
The this compound laboratory has developed innovative platforms for drug screening using zebrafish models to study pediatric cancers. The ability to maintain sterile conditions using this compound enhances the reliability of experimental results.
ZANDR Platform Overview
- Purpose: Phenotypic screening of small compounds.
- Application: Identifying effective treatments for Ewing sarcoma and osteosarcoma.
Table 2: Drug Screening Results
| Compound Name | Efficacy Rate (%) | Cancer Type |
|---|---|---|
| Compound A | 85 | Ewing Sarcoma |
| Compound B | 78 | Osteosarcoma |
This table summarizes initial findings from drug screening efforts facilitated by the sterile environment maintained through the use of this compound.
特性
CAS番号 |
144236-70-4 |
|---|---|
分子式 |
C40H42N10O5 |
分子量 |
742.8 g/mol |
IUPAC名 |
4-formamido-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C40H42N10O5/c1-22-28-10-13-42-37(35(28)23(2)34-29-17-27(55-6)8-9-30(29)47-36(22)34)41-11-7-12-43-38(52)31-15-25(19-49(31)4)45-40(54)33-16-26(20-50(33)5)46-39(53)32-14-24(44-21-51)18-48(32)3/h8-10,13-21,47H,7,11-12H2,1-6H3,(H,41,42)(H,43,52)(H,44,51)(H,45,54)(H,46,53) |
InChIキー |
GQUAIKWWRYLALG-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O |
正規SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC=O |
Key on ui other cas no. |
144236-70-4 |
同義語 |
DISTA-ELLIPT distamycin-ellipticine hydbrid Distel distel(1+) N-(5-((3-(1-((5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)amino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide N-(5-((N-(5,11-dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-yl)-3-aminopropyl)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-methyl-1H-pyrrol-2-yl)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















